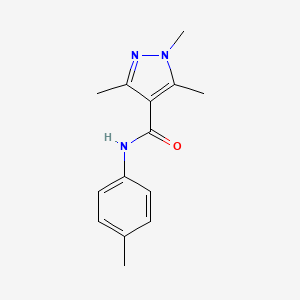
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a histone acetyltransferase (HAT) inhibitor that selectively targets the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT domains. The inhibition of these domains has been shown to have a significant impact on cancer cell growth and proliferation.
Mécanisme D'action
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide selectively inhibits the HAT domains of PCAF and CBP, which are responsible for the acetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the dysregulation of this process has been linked to cancer development and progression. By inhibiting the HAT domains, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide prevents the acetylation of histone proteins, leading to changes in gene expression and ultimately impacting cancer cell growth and proliferation.
Biochemical and Physiological Effects
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have significant effects on cancer cell growth and proliferation. In vitro studies have demonstrated that 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the efficacy of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in reducing tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and yield, cost-effectiveness, and selectivity for PCAF and CBP HAT domains. However, there are also limitations to the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in lab experiments. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide is a small molecule inhibitor, which can make it difficult to deliver to target cells in vivo. Additionally, the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains can limit its efficacy in cancer types where other HAT domains are dysregulated.
Orientations Futures
There are several future directions for the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in cancer research. One area of interest is the development of combination therapies using 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms underlying the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains, which could lead to the development of more effective inhibitors. Finally, the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in other disease areas, such as neurodegenerative diseases, is an area of potential future research.
Méthodes De Synthèse
The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide. The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been optimized to yield high purity and yield, making it a cost-effective option for research purposes.
Applications De Recherche Scientifique
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been extensively studied in cancer research due to its ability to selectively inhibit PCAF and CBP HAT domains. These domains are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have a significant impact on cancer cell growth and proliferation in various cancer types, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXZDMYOZKNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
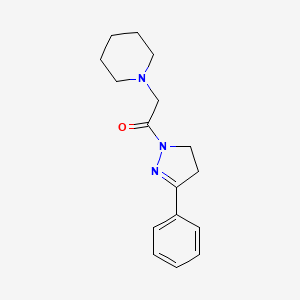
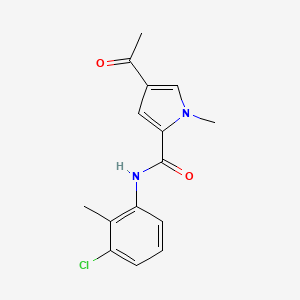

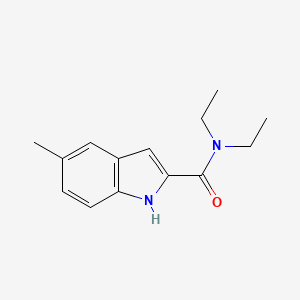
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
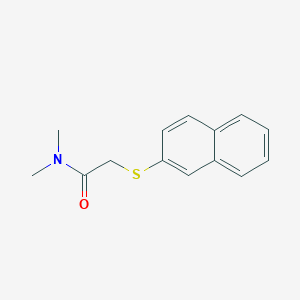
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
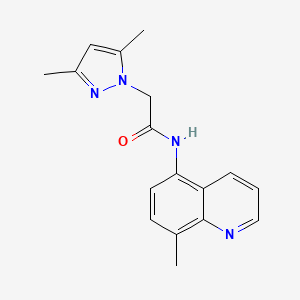

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
